molecular formula C19H18O3 B15093367 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol

Cat. No.: B15093367
M. Wt: 294.3 g/mol
InChI Key: USEUJTXFFYVGRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable phenol derivative under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an organic solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties .

Scientific Research Applications

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of hydroxyl, methoxy, and dimethyl groups on the phenyl ring, along with the naphthalene backbone, makes it a versatile compound in various research and industrial contexts .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol

InChI

InChI=1S/C19H18O3/c1-11-10-16(21)17(12(2)19(11)22-3)18-14-7-5-4-6-13(14)8-9-15(18)20/h4-10,20-21H,1-3H3

InChI Key

USEUJTXFFYVGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=CC=CC=C32)O)O

Origin of Product

United States

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